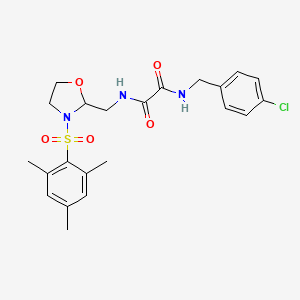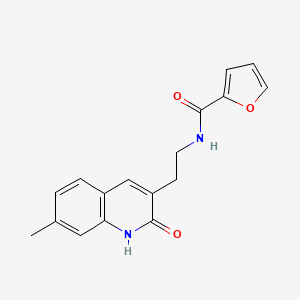
N1-(4-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(4-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N1-(4-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide involves the reaction of 4-chlorobenzylamine with oxalyl chloride to form N-(4-chlorobenzoyl)glycine chloride, which is then reacted with 3-(mesitylsulfonyl)oxazolidin-2-amine to form the desired compound.
Starting Materials
4-chlorobenzylamine, oxalyl chloride, 3-(mesitylsulfonyl)oxazolidin-2-amine
Reaction
Step 1: 4-chlorobenzylamine is reacted with oxalyl chloride in the presence of a base such as triethylamine to form N-(4-chlorobenzoyl)glycine chloride., Step 2: N-(4-chlorobenzoyl)glycine chloride is then reacted with 3-(mesitylsulfonyl)oxazolidin-2-amine in the presence of a base such as potassium carbonate to form the desired compound, N1-(4-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide.
作用机制
The mechanism of action of N1-(4-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and microbes.
生化和生理效应
Studies have shown that N1-(4-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide can have various biochemical and physiological effects. It can inhibit the growth of cancer cells and microbes, reduce inflammation, and modulate the immune response.
实验室实验的优点和局限性
One of the advantages of using N1-(4-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide in lab experiments is its potential use in cancer research and infectious disease research. However, one of the limitations is the complexity of the synthesis method, which requires expertise in organic chemistry.
未来方向
There are several future directions for the use of N1-(4-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide. One potential direction is the development of new anticancer and antimicrobial drugs based on this compound. Another direction is the investigation of the mechanism of action of this compound to better understand its potential uses in various research areas. Additionally, the synthesis method of this compound can be optimized to make it more accessible for researchers.
In conclusion, N1-(4-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a compound that has potential uses in various research areas. Its synthesis method is complex, but it has shown promise in cancer research and infectious disease research. Further studies are needed to fully understand the mechanism of action and potential uses of this compound.
科学研究应用
N1-(4-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide has been used in various scientific research applications. One of the primary research areas is in the field of cancer research. Studies have shown that this compound has potential anticancer properties and can inhibit the growth of cancer cells. Another area of research is in the field of infectious diseases. This compound has been shown to have antimicrobial properties and can inhibit the growth of bacteria and viruses.
属性
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O5S/c1-14-10-15(2)20(16(3)11-14)32(29,30)26-8-9-31-19(26)13-25-22(28)21(27)24-12-17-4-6-18(23)7-5-17/h4-7,10-11,19H,8-9,12-13H2,1-3H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUBOEJECQVLDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-1-(1-((2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2852660.png)

![5-(2-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2852666.png)
![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(hydroxymethyl)-2-phenylbutanoate](/img/structure/B2852669.png)
![N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2852670.png)

![Methyl 5-oxaspiro[3.4]oct-7-ene-8-carboxylate](/img/structure/B2852673.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2852674.png)
![N-(2-(dimethylamino)ethyl)-2-(4-(methylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2852678.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2852679.png)
![Ethyl 2-[3-(2,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2852680.png)
![3-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(pyridin-3-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2852681.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2852683.png)